4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

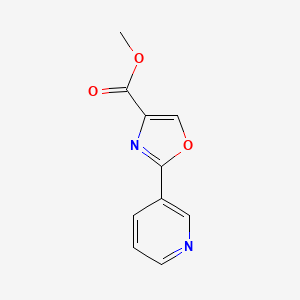

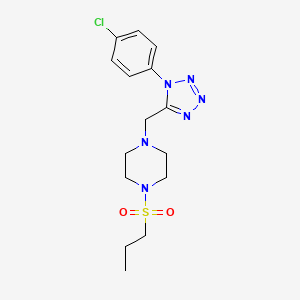

The molecular structure of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide consists of a quinazolin ring attached to a benzamide group.Chemical Reactions Analysis

While specific chemical reactions involving 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide are not available, similar compounds have been involved in reactions with ethanol and amines .Applications De Recherche Scientifique

Antiviral Properties

A study by Selvam et al. (2007) involved the synthesis of novel quinazolin-4(3H)-ones, including derivatives related to 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, demonstrating antiviral activities against a variety of viruses such as influenza A and severe acute respiratory syndrome corona virus. This indicates the potential of these compounds in antiviral research (Selvam et al., 2007).

Anticancer Activity

Several studies have explored the anticancer potential of quinazolinone derivatives. For instance, Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, demonstrating significant anticancer activities (Nowak et al., 2015). Additionally, Shao et al. (2014) investigated the antiproliferative activities of benzamide compounds, including those related to 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, against various human cancer cell lines, suggesting their role as anticancer agents (Shao et al., 2014).

Antibacterial and Antifungal Activities

Mohamed et al. (2010) synthesized novel quinazolinone derivatives that showed potent antibacterial and antifungal activities. This research indicates the potential of these compounds in the development of new antimicrobial agents (Mohamed et al., 2010).

Water-Soluble Analogues for Antitumor Agents

Bavetsias et al. (2002) focused on creating water-soluble analogues of quinazolin-4-one-based antitumor agents, demonstrating the potential of these compounds in enhancing the solubility and efficacy of cancer drugs (Bavetsias et al., 2002).

Anticonvulsant Effects

Ossman and Barakat (1994) synthesized a series of 3-(p-sulfamoylphenyl)-4(3H)-quinazolinone derivatives, demonstrating their significant anticonvulsant effects. This highlights their potential use in the treatment of seizure disorders (Ossman & Barakat, 1994).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the condensation of 2-aminobenzamide with 2-cyano-3-(methylthio)acrylic acid followed by cyclization and subsequent oxidation to form the desired product.", "Starting Materials": [ "2-aminobenzamide", "2-cyano-3-(methylthio)acrylic acid", "Sodium acetate", "Acetic anhydride", "Hydrogen peroxide", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide and 2-cyano-3-(methylthio)acrylic acid in ethanol and add sodium acetate. Heat the mixture at reflux for 6 hours.", "Step 2: Cool the reaction mixture and filter the precipitate. Wash with ethanol and dry to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in sulfuric acid and heat at reflux for 4 hours to promote cyclization.", "Step 4: Cool the reaction mixture and add acetic anhydride. Heat at reflux for 2 hours to acetylate the amino group.", "Step 5: Cool the reaction mixture and filter the precipitate. Wash with water and dry to obtain the acetylated product.", "Step 6: Dissolve the acetylated product in hydrogen peroxide and sulfuric acid. Heat at reflux for 2 hours to oxidize the sulfur to a sulfone.", "Step 7: Cool the reaction mixture and filter the precipitate. Wash with water and dry to obtain the final product, 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide." ] } | |

Numéro CAS |

422273-90-3 |

Formule moléculaire |

C15H11N3O2S |

Poids moléculaire |

297.33 |

Nom IUPAC |

4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |

InChI |

InChI=1S/C15H11N3O2S/c16-13(19)9-5-7-10(8-6-9)18-14(20)11-3-1-2-4-12(11)17-15(18)21/h1-8H,(H2,16,19)(H,17,21) |

Clé InChI |

ZEFVKPZRCWZEAX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2984554.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2984563.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide](/img/structure/B2984565.png)

![6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2984568.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2984571.png)

![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2984573.png)

![4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene](/img/structure/B2984574.png)